molecular formula C10H10ClN3O B12218761 2-Chloro-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine

2-Chloro-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine

Cat. No.: B12218761
M. Wt: 223.66 g/mol
InChI Key: FKPOFIHIAQBTQM-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 2 and a 3-propyl-1,2,4-oxadiazole moiety at position 2. The oxadiazole ring, a five-membered heterocycle containing two nitrogen and one oxygen atom, is known for its stability and role as a bioisostere in medicinal chemistry. This compound’s structure combines the aromaticity of pyridine with the electron-deficient nature of the oxadiazole, making it a versatile scaffold for drug discovery and materials science.

Properties

IUPAC Name

5-(2-chloropyridin-3-yl)-3-propyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c1-2-4-8-13-10(15-14-8)7-5-3-6-12-9(7)11/h3,5-6H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPOFIHIAQBTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a suitable amidoxime with a carboxylic acid derivative under dehydrating conditions . The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .

Comparison with Similar Compounds

2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine

  • Molecular Formula : C₈H₆ClN₃O
  • Molecular Weight : 195.6 g/mol
  • Applications : Widely used as a small-molecule scaffold in medicinal chemistry due to its commercial availability (e.g., Biosynth, 95% purity) and moderate cost (€457/250 mg) .

2-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine

  • Molecular Formula : C₁₀H₈ClN₃O
  • Molecular Weight : 221.64 g/mol
  • Key Differences : The cyclopropyl group introduces ring strain and increased rigidity, which may enhance binding specificity in biological targets. Its logP (~2.8) is higher than the methyl analogue, suggesting greater membrane permeability .

2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine

  • Molecular Formula : C₈H₆ClN₃O
  • Molecular Weight : 195.6 g/mol
  • This positional isomerism could significantly impact receptor binding .

Functional Analogues with Modified Heterocycles

5-(2-Chloropyridin-3-yl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole

  • Molecular Formula : C₁₅H₁₂ClN₃O
  • Molecular Weight : 285.73 g/mol

3-[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]pyridine

  • Molecular Formula : C₁₁H₆BrN₃O₂
  • Molecular Weight : 292.09 g/mol
  • Key Differences : Replacement of the chloropyridine with bromofuran introduces halogen bonding capabilities and a larger hydrophobic surface area (logP = 2.536) .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent/Ring Position Key Properties/Applications References
2-Chloro-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine C₁₀H₁₁ClN₃O* ~209.67 (estimated) 3-propyl oxadiazole at C3 Drug scaffold, moderate lipophilicity
2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine C₈H₆ClN₃O 195.6 3-methyl oxadiazole at C3 Commercial scaffold, high solubility
2-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine C₁₀H₈ClN₃O 221.64 3-cyclopropyl oxadiazole at C3 Enhanced rigidity, drug design
2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine C₈H₆ClN₃O 195.6 3-methyl oxadiazole at C5 Positional isomer, electronic effects

*Estimated based on structural analogy.

Research Findings and Implications

  • Synthetic Accessibility : Compounds with smaller substituents (e.g., methyl) are more readily synthesized and commercialized, while bulkier groups (e.g., cyclopropyl, propyl) require specialized protocols .
  • Biological Relevance : The 3-propyl variant’s longer alkyl chain may improve pharmacokinetics by balancing solubility and membrane permeability, as seen in antimicrobial and anticancer agents .
  • Structure-Activity Relationships (SAR) : Substituent size and position critically influence bioactivity. For example, cyclopropyl groups enhance target specificity, while methyl groups favor metabolic stability .

Biological Activity

2-Chloro-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure, featuring a pyridine ring substituted with a chloro group and an oxadiazole moiety, suggests possible interactions with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's empirical formula is C8H6ClN3OC_8H_6ClN_3O, with a molecular weight of 195.61 g/mol. The presence of the oxadiazole ring enhances its lipophilicity and potential bioactivity.

Antimicrobial Properties

Research indicates that compounds containing oxadiazole rings often exhibit significant antimicrobial activity. For instance, derivatives similar to 2-Chloro-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine have shown effectiveness against various bacterial strains. A study reported the minimum inhibitory concentration (MIC) values for related compounds against Staphylococcus aureus and Escherichia coli, demonstrating promising antibacterial properties .

CompoundTarget BacteriaMIC (µg/mL)
2-Chloro-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridineS. aureus<125
2-Chloro-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridineE. coli150

Anticancer Activity

The anticancer potential of related oxadiazole derivatives has been extensively studied. For example, compounds with similar structural motifs have shown antiproliferative effects against various cancer cell lines including breast (MCF-7), colon (HCT116), and lung cancer cells. The mechanism often involves the induction of apoptosis through caspase pathways .

In vitro studies have reported IC50 values for related compounds in the range of 5.1 to 22.08 µM against these cell lines:

CompoundCell LineIC50 (µM)
2-Chloro-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridineMCF-76.19
2-Chloro-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridineHCT1169.18

The biological activity of 2-Chloro-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine can be attributed to its ability to interact with specific molecular targets within cells:

  • Hydrogen Bonding : The oxadiazole ring acts as a hydrogen bond acceptor, facilitating binding to proteins or enzymes.
  • Lipophilicity : The chloro group increases the compound's lipophilicity, enhancing its capacity to penetrate cell membranes.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in cancer cell proliferation and survival pathways.

Case Studies

Several case studies have highlighted the effectiveness of oxadiazole-containing compounds in preclinical models:

  • Study on Anticancer Activity : A study evaluated a series of oxadiazole derivatives for their anticancer properties and found that modifications at the 5-position significantly enhanced activity against MCF-7 cells .
  • Antimicrobial Efficacy : Another investigation revealed that a related compound exhibited strong antibacterial effects against both Gram-positive and Gram-negative bacteria .

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